1-Cyclopentyl-5-methylpiperazin-2-one
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Overview
Description
1-Cyclopentyl-5-methylpiperazin-2-one is a heterocyclic organic compound that features a piperazine ring substituted with a cyclopentyl group and a methyl group
Preparation Methods
The synthesis of 1-Cyclopentyl-5-methylpiperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-Cyclopentyl-5-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-Cyclopentyl-5-methylpiperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-5-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions . The compound’s effects are mediated through its binding to these receptors, leading to changes in signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-Cyclopentyl-5-methylpiperazin-2-one can be compared with other similar compounds, such as:
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: This compound is a potent inhibitor of cyclin-dependent kinase 4 and has shown significant anticancer activity.
Palbociclib: A synthetic pyridopyrimidine derivative used as a cyclin-dependent kinase inhibitor in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-cyclopentyl-5-methylpiperazin-2-one |
InChI |
InChI=1S/C10H18N2O/c1-8-7-12(10(13)6-11-8)9-4-2-3-5-9/h8-9,11H,2-7H2,1H3 |
InChI Key |
UDSAIQCJCZDJPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)CN1)C2CCCC2 |
Origin of Product |
United States |
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